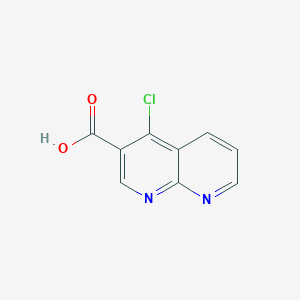

4-Chloro-1,8-naphthyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-5-2-1-3-11-8(5)12-4-6(7)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMKXWQBDPIGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2N=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Chlorination of 4-Hydroxy Precursors

4-Hydroxy-1,8-naphthyridine-3-carboxylic acid undergoes chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example:

Halogen Exchange Reactions

4-Bromo or 4-iodo intermediates can be converted to 4-chloro derivatives via halogen exchange:

- Iodine to Chlorine : Treatment of 4-iodo-1,8-naphthyridine-3-carbonitrile with CuCl₂ in dimethylformamide (DMF) at 120°C for 12 hours achieves 65–75% conversion.

- Table 1 : Key parameters for halogen exchange:

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodo derivative | CuCl₂ | DMF | 120°C | 12 | 65–75 |

| 4-Bromo derivative | PCl₅ | Toluene | 80°C | 8 | 70–80 |

Hydrolysis of 4-Chloro-1,8-Naphthyridine-3-Carboxylate Esters

Ethyl or methyl esters serve as protected intermediates for scalable synthesis:

Alkaline Hydrolysis

Acidic Hydrolysis

Friedländer Condensation

This method constructs the naphthyridine core from aminonicotinaldehydes and active methylene compounds:

One-Pot Synthesis

Green Chemistry Adaptations

- Catalyst : Choline hydroxide in water at 50°C achieves 90% yield, reducing environmental impact.

Transition metals facilitate ring closure and functional group introduction:

Palladium-Catalyzed Coupling

Iridium-Catalyzed Synthesis

- Industrial Method : A water-soluble Ir catalyst in aqueous media under air achieves 90% efficiency, enabling large-scale production.

Ring Expansion Reactions

3-Substituted pyrrolopyridines undergo oxidative ring expansion:

Oxidative Conditions

- Reagents : KMnO₄ in acidic medium (H₂SO₄) at 60°C for 8 hours.

- Yield : 60–70%, with minor decarboxylation byproducts.

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Chlor-1,8-Naphthyridin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Naphthyridinring modifizieren.

Substitution: Das Chloratom an der 4. Position kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Substitution verschiedene funktionelle Gruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

The 1,8-naphthyridine derivatives, including 4-chloro-1,8-naphthyridine-3-carboxylic acid, have been extensively studied for their wide range of biological activities:

- Antimicrobial Activity : Research indicates that derivatives of 1,8-naphthyridine exhibit potent antimicrobial properties. For instance, compounds derived from this compound have shown effectiveness against various resistant bacterial strains, notably Staphylococcus aureus and Escherichia coli . A specific derivative synthesized demonstrated superior activity compared to established antibiotics like ciprofloxacin .

- Anticancer Properties : Several studies have suggested that naphthyridine derivatives possess anticancer activity. They may inhibit tumor cell proliferation and induce apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

- Anti-inflammatory and Analgesic Effects : Compounds in this class have been reported to exhibit anti-inflammatory and analgesic effects, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

- Neurological Benefits : Some derivatives have shown promise in treating neurological disorders by acting on pathways involved in neurodegeneration . This includes potential applications in Alzheimer's disease and multiple sclerosis.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

Wirkmechanismus

The mechanism of action of 4-Chloro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, thereby interfering with DNA replication and transcription . This mechanism is similar to that of nalidixic acid, another naphthyridine derivative .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical properties of 4-chloro-1,8-naphthyridine-3-carboxylic acid are influenced by substituent positions and functional groups. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Selected 1,8-Naphthyridine Derivatives

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: Chlorine at C4 (target compound) vs. C6/C7 (enoxacin, 7-chloro-6-fluoro analogue):

- Chlorine at C4 enhances electron-withdrawing effects, stabilizing the naphthyridine ring but reducing antimicrobial potency compared to C6/C7-fluoro derivatives .

- Fluorine at C6 (enoxacin) significantly improves bacterial DNA gyrase inhibition (IC50: 0.05 µM) .

Functional Group Impact :

- Carboxylic Acid (COOH) vs. Amide Derivatives :

- The carboxylic acid group in this compound increases polarity, limiting blood-brain barrier penetration but improving renal excretion. In contrast, amide derivatives (e.g., compound 5a3 ) exhibit enhanced CNS activity due to increased lipophilicity .

Synthetic Accessibility :

- The target compound is synthesized in four steps (Gould–Jacobs reaction, alkylation, hydrolysis) with >70% yield , whereas 7-chloro-6-fluoro analogues require halogen-specific conditions (e.g., Sandmeyer reaction) with lower yields (~50%) .

Enoxacin has superior solubility (12 mg/mL) and logP 0.9, correlating with its clinical efficacy .

Biologische Aktivität

4-Chloro-1,8-naphthyridine-3-carboxylic acid is a compound within the naphthyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its interaction with biological targets, influencing its biological activity.

Research indicates that naphthyridine derivatives, including this compound, exhibit antibacterial properties primarily through the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The inhibition leads to bacterial cell death, making these compounds potential candidates for combating antibiotic-resistant strains.

Efficacy Against Bacterial Strains

In vitro studies have demonstrated that this compound exhibits varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6 - 7 | |

| Escherichia coli | 16 - 32 | |

| Pseudomonas aeruginosa | >100 |

These results indicate that while the compound shows promise against certain strains like S. aureus, it may be less effective against others such as P. aeruginosa.

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor potential. Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For instance, a study indicated that certain naphthyridine derivatives exhibited cytotoxicity against murine P388 leukemia cells with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study: Antihistaminic Activity

A particular derivative of 1,8-naphthyridine-3-carboxylic acid was evaluated for its antihistaminic activity using guinea pig trachea models. The results showed a promising bronchorelaxant effect comparable to chlorpheniramine, indicating potential applications in treating allergic conditions .

In Silico Studies

Computational studies have complemented experimental findings by predicting the binding affinities of this compound to various biological targets. Molecular docking simulations suggest that this compound interacts effectively with H1 receptors and bacterial topoisomerases, providing insights into its mechanisms of action .

Q & A

Q. What are the established synthetic routes for 4-Chloro-1,8-naphthyridine-3-carboxylic acid derivatives?

The synthesis involves a four-step Gould–Jacobs reaction. Starting with 2-aminopyridine, condensation with ethoxymethylenemalonate at 120–130°C yields diethyl 2-((pyridin-2-ylamino)methylene)malonate. Cyclization in refluxing diphenyl ether (240–250°C) produces ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Subsequent N-alkylation with 4-chlorobenzyl chloride or benzyl chloride in DMF using NaH as a base generates 1-substituted derivatives. Hydrolysis with NaOH/EtOH yields the carboxylic acid intermediates (4a/4b), which are coupled with amines (e.g., pyrrolidine, piperazine) under sealed-tube conditions to form target compounds. Yields range from 67% to 76.6%, with purity confirmed via TLC and recrystallization .

Q. How are 1,8-naphthyridine derivatives characterized structurally?

Characterization employs:

- FTIR : Confirms carbonyl (C=O) stretches at ~1686 cm⁻¹ (keto) and ~1651 cm⁻¹ (amide) .

- ¹H NMR : Aromatic protons appear at δ 7.24–9.19 ppm, with alkylation confirmed by CH₂ signals (e.g., δ 5.68 ppm for benzyl-CH₂) .

- HRMS : Molecular ion peaks (e.g., m/z 423 for C₂₂H₁₅Cl₂N₃O₂) validate molecular formulae .

- Elemental analysis : Matches calculated C/H/N percentages (e.g., C: 62.21% observed vs. 62.28% calculated for 5a3) .

Q. What in vivo models are used to evaluate antihistaminic activity?

Guinea pig trachea models assess bronchorelaxant effects. Compounds are tested against histamine-induced tracheal contractions, with protection percentages calculated relative to chlorpheniramine maleate (standard). For example, compound 5a1 (pyridine-substituted derivative) shows 61.45% protection, comparable to reference drugs. Sedative effects are quantified via locomotor activity assays, where most derivatives exhibit <10% sedation vs. 30% for chlorpheniramine .

Advanced Research Questions

Q. How can LogP and LogS be optimized for improved bioavailability?

Computational tools (ILOGP, XLOGP3, WLOGP) predict LogP (lipophilicity) and LogS (aqueous solubility). Ideal ranges are:

- LogP : 1–3 (balanced membrane permeability and solubility).

- LogS : >−4 (to avoid poor absorption). Substituents like piperazine (polar) reduce LogP, while chloro groups increase lipophilicity. For instance, 5a3 (Cl-substituted) has LogP ~2.8, aligning with drug-like properties .

Q. How does PASS software guide biological activity prediction?

PASS predicts Pa (probability of activity) and Pi (probability of inactivity) for >4,000 pharmacological effects. For 1,8-naphthyridines:

- 5a1 : Pa = 0.72 for H₁R antagonism, suggesting strong antihistaminic potential.

- 5a3 : Pa = 0.68 for IL antagonism, indicating anti-inflammatory synergy. Only compounds with Pa > Pi are prioritized for synthesis .

Q. What molecular interactions drive H₁ receptor binding?

Docking studies (PDB: 3RZE) reveal:

- Hydrophobic interactions : Chlorobenzyl groups of 5a1 bind to Phe432 and Trp158.

- Hydrogen bonds : Carboxylic acid moiety interacts with Asp107 (2.84 Å) and Tyr431 (3.18 Å).

- Binding energy : −10.6 kcal/mol for 5a1 vs. −9.2 kcal/mol for azelastine (reference), correlating with higher in vivo efficacy .

Q. How do substituents influence structure-activity relationships (SAR)?

Q. What ADME properties are critical for CNS-sparing antihistamines?

SwissADME analysis shows:

Q. How do in silico docking scores correlate with in vivo results?

Docking scores (range: −7.1 to −10.6 kcal/mol) align with protection percentages (52–61%). For example, 5a1 (−10.6 kcal/mol) shows 61.45% bronchorelaxation, while 5b2 (−8.9 kcal/mol) has 55.2% activity. Discrepancies may arise from off-target effects or pharmacokinetic variability .

Q. How to resolve contradictions between low sedation and high H₁R affinity?

Despite strong H₁R binding (e.g., 5a1 ), low sedation (<10%) is attributed to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.